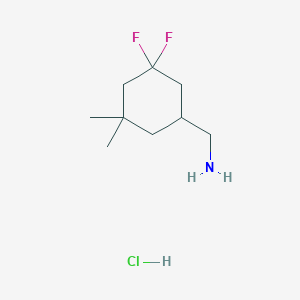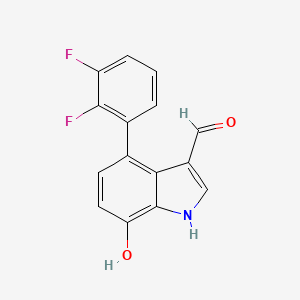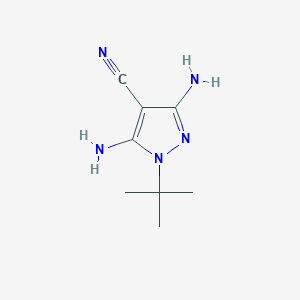
1,6-Dibromo-2-ethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O and a molecular weight of 330.02 g/mol . It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an ethoxy group attached to the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
1,6-Dibromo-2-ethoxynaphthalene can be synthesized through the bromination of 2-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 6 positions of the naphthalene ring.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,6-Dibromo-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Dibromo-2-ethoxynaphthalene is utilized in various scientific research applications, including:
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2-ethoxynaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and ethoxy group on the naphthalene ring influence the compound’s reactivity and interaction with other molecules. The specific molecular pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
1,6-Dibromo-2-ethoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,3-Dibromonaphthalene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-ethoxynaphthalene: Another isomer with bromine atoms at the 1 and 4 positions, which may exhibit different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which affects its chemical behavior and suitability for various applications .
Properties
Molecular Formula |
C12H10Br2O |
|---|---|
Molecular Weight |
330.01 g/mol |
IUPAC Name |
1,6-dibromo-2-ethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3 |
InChI Key |
IRKBQAVLKMZDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)

![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)



